Dipentyl cyclopropane-1,2-dicarboxylate
Description
Dipentyl cyclopropane-1,2-dicarboxylate is a cyclopropane derivative featuring two pentyl ester groups attached to adjacent carbon atoms of the three-membered cyclopropane ring.
Properties
CAS No. |
136026-18-1 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
dipentyl cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H26O4/c1-3-5-7-9-18-14(16)12-11-13(12)15(17)19-10-8-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
CCGFKCMJCUZHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1CC1C(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited, but laboratory-scale synthesis typically involves esterification of cyclopropane-1,2-dicarboxylic acid with pentanol.
Chemical Reactions Analysis
Reactivity: Dipentyl cyclopropane-1,2-dicarboxylate can undergo various reactions, including hydrolysis, esterification, and substitution.
Common Reagents and Conditions: Acid-catalyzed hydrolysis with aqueous HCl or HSO leads to the formation of cyclopropane-1,2-dicarboxylic acid and pentanol.
Major Products: The primary products are cyclopropane-1,2-dicarboxylic acid and pentanol.
Scientific Research Applications
Chemistry: Dipentyl cyclopropane-1,2-dicarboxylate serves as a model compound for studying cyclopropane ring-opening reactions.
Biology and Medicine: Limited research exists, but its potential as a prodrug or as a scaffold for drug development warrants exploration.
Industry: Industrial applications remain unexplored due to its relative obscurity.
Mechanism of Action
- The compound’s mechanism of action is not well-documented. Further research is needed to understand its biological effects and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ester Chain Length
The position of substituents on the cyclopropane ring and the length of ester chains significantly influence chemical reactivity and physical properties. Key analogs include:
Key Observations :
- Ring Strain vs. Stability : this compound’s 1,2-substitution creates higher ring strain compared to 1,1-substituted analogs (e.g., dibutyl cyclopropane-1,1-dicarboxylate), which may enhance reactivity in ring-opening reactions .
- Ester Chain Impact : Longer pentyl chains increase hydrophobicity and may lower melting points compared to shorter-chain analogs like dibutyl derivatives .
Commercial and Industrial Relevance
- Availability : Unlike dibutyl cyclohex-4-ene-1,2-dicarboxylate (3 suppliers), this compound is less commercially prevalent, indicating niche or experimental applications .
- Regulatory Data : Dimethylcyclopentane analogs (CAS 2532-58-3) highlight regulatory challenges for cyclopropane derivatives, including environmental persistence and toxicity concerns .
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